Methyl 2,6-dichloro-3-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
methyl 2,6-dichloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
JNVDRHPOEZWRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2,6 Dichloro 3 Methoxybenzoate
Retrosynthetic Analysis and Strategic Disconnections for Substituted Benzoates
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 2,6-dichloro-3-methoxybenzoate, the primary disconnections involve the carbon-heteroatom bonds of the ester, methoxy (B1213986), and chloro substituents.
The most logical initial disconnection is the ester linkage, as esterification is a reliable and high-yielding reaction. This leads to the precursor 2,6-dichloro-3-methoxybenzoic acid and methanol (B129727).
Further disconnection of the substituents on the benzoic acid ring requires careful consideration of their directing effects in electrophilic aromatic substitution reactions. The substituents are a carboxyl group (-COOH), two chlorine atoms (-Cl), and a methoxy group (-OCH₃). The carboxyl group is a meta-director and deactivating, while the methoxy and chloro groups are ortho, para-directors. The chloro group is deactivating, whereas the methoxy group is activating. The order in which these groups are introduced is critical to achieving the desired 2,3,6-substitution pattern.
A plausible retrosynthetic pathway would involve the following key transformations in reverse:
Esterification: Disconnecting the methyl ester to reveal the corresponding carboxylic acid.
Chlorination: Removing the two chlorine atoms. The directing effects of the remaining methoxy and carboxyl groups must be considered.
Methoxylation: Disconnecting the methoxy group.
Considering the directing effects, a forward synthesis might start with a simpler substituted benzoic acid and sequentially add the other functional groups. For instance, starting with 3-hydroxybenzoic acid would allow for esterification, followed by controlled chlorination and then methylation of the hydroxyl group.
Key Precursors and Synthetic Pathway Design
Based on the retrosynthetic analysis, a multi-step synthetic pathway can be designed. The choice of key precursors is dictated by commercial availability, cost, and the efficiency of the subsequent chemical transformations.
Esterification Reactions for Methyl Benzoate (B1203000) Formation
The formation of the methyl ester from the corresponding benzoic acid is a fundamental step. Several methods are available for this transformation.
Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.
Esterification of Hindered Carboxylic Acids: The presence of substituents at the ortho positions (2 and 6) of the benzoic acid can sterically hinder the approach of the alcohol to the carboxyl group, making standard Fischer esterification less effective. In such cases, alternative methods may be employed. One effective method for sterically hindered acids is the use of trifluoroacetic anhydride, which can facilitate esterification under milder conditions. acs.org Another approach involves the use of triethyloxonium (B8711484) fluoroborate for the esterification of sterically hindered carboxylic acids.
The choice of esterification method will depend on the specific benzoic acid precursor used and the steric hindrance around the carboxyl group.
| Esterification Method | Reagents | Conditions | Applicability |
| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | Generally applicable for unhindered carboxylic acids. |
| Trifluoroacetic Anhydride Method | Trifluoroacetic anhydride, Methanol | Room temperature | Effective for sterically hindered carboxylic acids. acs.org |
| Triethyloxonium Fluoroborate | Et₃O⁺BF₄⁻, Methanol | Mild conditions | Suitable for sterically hindered carboxylic acids. |
Directed Halogenation Strategies for Specific Chlorination (e.g., ortho- and para-chlorination)
The introduction of chlorine atoms at specific positions on the benzene (B151609) ring is governed by the directing effects of the existing substituents. Substituents are broadly classified as either ortho, para-directing or meta-directing. masterorganicchemistry.comnih.govaskfilo.com
Activating Groups (Ortho, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic aromatic substitution. Examples include -OCH₃, -OH, and alkyl groups. They direct incoming electrophiles to the ortho and para positions. chemistrysteps.comleah4sci.com
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and decreasing the rate of substitution. Most deactivating groups, such as -NO₂, -CN, and -COOH, are meta-directors. chemistrysteps.comleah4sci.com
Halogens (Ortho, Para-Directing Deactivators): Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directing due to resonance.
In the synthesis of this compound, the regioselective introduction of two chlorine atoms is a critical challenge. If starting from a 3-methoxybenzoic acid derivative, the methoxy group (an ortho, para-director) would direct chlorination to the 2, 4, and 6 positions. The carboxyl group (a meta-director) would direct to the 5 position. The powerful activating effect of the methoxy group would likely dominate, leading to chlorination at the ortho and para positions relative to it. Achieving dichlorination specifically at the 2 and 6 positions would require careful control of reaction conditions or the use of a blocking group strategy if starting from a simpler precursor.
Methoxy Group Introduction and Regioselective Control in Aromatic Systems
The introduction of a methoxy group onto an aromatic ring can be achieved through several methods, with the choice depending on the nature of the substrate.
Williamson Ether Synthesis: This is a common method for forming ethers and involves the reaction of a phenoxide with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide. This approach requires a precursor with a hydroxyl group at the desired position. The phenoxide is typically generated in situ by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate.
Nucleophilic Aromatic Substitution (SNAr): A methoxy group can also be introduced by the displacement of a suitable leaving group (such as a halide or a nitro group) from an activated aromatic ring by a methoxide (B1231860) nucleophile. masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The methoxy group itself is an electron-donating group and would decrease the rate of nucleophilic aromatic substitution. vaia.com
In the context of synthesizing this compound, starting with a 3-hydroxybenzoic acid derivative and then methylating the hydroxyl group via a Williamson ether synthesis after chlorination is a viable strategy.
Multi-step Synthesis Approaches for Complex Halogenated Methoxybenzoates
A complete synthetic route for this compound can be envisioned starting from commercially available precursors like 2,6-dichlorobenzoic acid.
One potential synthetic pathway is as follows:
Nitration of 2,6-Dichlorobenzoic Acid: The starting material, 2,6-dichlorobenzoic acid, can be nitrated to introduce a nitro group. The two chlorine atoms are ortho, para-directing, and the carboxyl group is meta-directing. The directing effects would lead to the introduction of the nitro group at the 3-position.
Esterification: The resulting 2,6-dichloro-3-nitrobenzoic acid can then be esterified with methanol under acidic conditions to yield methyl 2,6-dichloro-3-nitrobenzoate.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group (-NH₂), for example, using a reducing agent like tin and hydrochloric acid.
Diazotization and Hydrolysis: The amino group can be converted to a diazonium salt, which can then be hydrolyzed to a hydroxyl group.
Methylation: Finally, the hydroxyl group is methylated using a methylating agent like dimethyl sulfate to afford the target compound, this compound.
An alternative synthesis, analogous to the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), could start from 2,5-dichloroaniline (B50420). google.comwikimedia.org This highlights that multiple synthetic routes can be designed to access complex substituted benzoates, and the optimal route often depends on factors like precursor availability and the desired scale of the synthesis.
Advanced Synthetic Techniques and Reaction Condition Optimization
The efficiency of a multi-step synthesis can be significantly improved by optimizing the reaction conditions for each step. researchgate.netscielo.br This involves a systematic study of various reaction parameters.
Catalyst Selection: For reactions like esterification and halogenation, the choice of catalyst can have a profound impact on the reaction rate and selectivity. For example, in Friedel-Crafts type reactions, different Lewis acids can offer varying levels of activity and selectivity.
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Optimization involves finding the right balance to achieve a high conversion of the starting material to the desired product in a reasonable timeframe.
Stoichiometry of Reagents: The molar ratio of the reactants can affect the yield and selectivity. For example, in chlorination reactions, controlling the stoichiometry of the chlorinating agent is essential to prevent over-halogenation.
Modern synthetic methodologies, such as flow chemistry, can offer advantages in terms of safety, scalability, and precise control over reaction parameters, which can be particularly beneficial for the synthesis of complex molecules like this compound. nih.gov
| Parameter | Considerations for Optimization |
| Catalyst | Type (e.g., Brønsted vs. Lewis acid), loading, and activity. |
| Solvent | Polarity, aprotic vs. protic, and boiling point. |
| Temperature | Balancing reaction rate with potential side reactions and decomposition. |
| Reaction Time | Monitoring reaction progress to determine the optimal endpoint. |
| Reagent Stoichiometry | Minimizing excess reagents to simplify purification and reduce waste. |
One-Pot Synthesis Strategies
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govresearchgate.net While a specific one-pot synthesis for this compound is not extensively documented, the principles of this strategy can be applied. Such a process could conceivably combine chlorination, methoxylation, and esterification of a suitable benzoic acid precursor in a sequential, one-pot manner. This approach minimizes handling and purification of intermediates, leading to a more streamlined and economical process. acs.orgrsc.org For example, a two-stage, one-pot protocol has been successfully used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids, demonstrating the feasibility of combining synthesis and functionalization steps. nih.gov
Interactive Table: Hypothetical One-Pot Synthesis Scheme
| Step | Reaction Type | Reagents | Role | Key Transformation |
| 1 | Electrophilic Chlorination | Cl₂, Lewis Acid | Chlorinating Agent, Catalyst | Addition of two chlorine atoms to the aromatic ring. |
| 2 | Nucleophilic Methoxylation | Sodium Methoxide | Methoxylating Agent | Introduction of the methoxy group. |
| 3 | Fischer Esterification | Methanol, H₂SO₄ | Esterifying Agent, Catalyst | Conversion of the carboxylic acid to a methyl ester. |
Catalytic Methods in Aromatic Functionalization
Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency in the functionalization of aromatic rings. Transition-metal-catalyzed cross-coupling and C-H bond functionalization strategies are particularly powerful for creating complex substitution patterns. nih.govacs.orgnih.gov For a molecule like this compound, catalytic approaches could offer more direct synthetic routes.
Rhodium(III)-catalyzed C-H bond functionalization, for example, has been used to synthesize polyaromatic rings through annulation reactions. nih.govacs.org Such strategies could potentially be adapted to introduce the required substituents onto a simpler aromatic starting material with high regiocontrol, bypassing classical multi-step procedures. The development of C-H functionalization represents a significant advance, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, which is an attractive approach for ester synthesis. rsc.org
Interactive Table: Overview of Relevant Catalytic Methods
| Catalytic Method | Catalyst Example | Type of Transformation | Advantages |
| Cross-Coupling | Palladium(0) complexes | Forms C-C, C-N, C-O bonds from aryl halides. | High functional group tolerance, reliable. |
| C-H Activation/Functionalization | Rhodium(III), Ruthenium(II) | Directly converts C-H bonds to other functional groups. nih.gov | Atom economy, fewer pre-functionalization steps. nih.gov |
| Heterogeneous Catalysis | UiO-66-NH₂ | Esterification of aromatic carboxylic acids. rsc.org | Catalyst is easily separable and reusable. rsc.org |
| Acid Catalysis | Sulfuric Acid, Ammonium Molybdate | Fischer esterification. researchgate.net | Simple, widely applicable for ester synthesis. |
Purification and Isolation Methodologies for Substituted Aromatic Esters
Achieving high purity is paramount for chemical intermediates. For substituted aromatic esters, a combination of crystallization and chromatography is often employed to remove impurities such as unreacted starting materials, by-products, and residual solvents.
Crystallization Techniques
Crystallization is a primary and highly effective method for purifying solid organic compounds. uct.ac.za The process relies on the differences in solubility between the desired compound and impurities in a selected solvent system. esisresearch.org For aromatic esters, a suitable solvent is one in which the ester has high solubility at elevated temperatures but low solubility at cooler temperatures. illinois.edu
The key steps involve dissolving the crude ester in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of a crystalline lattice that excludes impurities. rochester.edu The resulting pure crystals are then isolated by filtration. esisresearch.org This process, sometimes referred to as recrystallization, can be repeated until the desired level of purity is achieved. illinois.edu
Interactive Table: Key Parameters in Crystallization
| Parameter | Description | Importance |
| Solvent Choice | The solvent should dissolve the compound well when hot but poorly when cold. | Determines yield and purity. Impurities should remain soluble or be insoluble at all temperatures. |
| Cooling Rate | The rate at which the saturated solution is cooled. | A slow cooling rate generally promotes the formation of larger, purer crystals. esisresearch.org |
| Saturation Level | The concentration of the solute in the solvent. | A supersaturated solution is required for crystallization to occur. |
| Agitation | Stirring or mixing of the solution during cooling. | Can influence crystal size and prevent impurity inclusion. |
Chromatographic Separations (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical and preparative techniques for separating and purifying complex mixtures. researchgate.net These methods are particularly useful for separating structurally similar aromatic compounds, such as isomers or compounds with slight differences in their substituent groups. separationmethods.com
For polychlorinated aromatic compounds, reversed-phase HPLC is commonly used. nih.gov In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. UPLC, which uses columns with smaller particles, offers higher resolution and faster analysis times compared to traditional HPLC. diva-portal.org These chromatographic methods are invaluable for both assessing the purity of the final product and for isolating highly pure samples. researchgate.net
Interactive Table: Comparison of Chromatographic Methods
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (6,000 psi) | Higher (15,000+ psi) |
| Resolution | Good | Excellent, higher peak capacity. diva-portal.org |
| Analysis Time | Longer | Faster |
| Solvent Consumption | Higher | Lower |
Chemical Reactivity and Mechanistic Investigations of Methyl 2,6 Dichloro 3 Methoxybenzoate
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogenated Benzoates
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. youtube.comnih.gov Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur via a direct backside attack or the formation of an unstable aryl cation. youtube.comnih.gov Instead, it proceeds through a two-step addition-elimination mechanism. libretexts.org
The process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (a halogen in this case). This first step is typically the rate-determining step as it involves the disruption of the aromatic system to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, especially when electron-withdrawing substituents are present at positions ortho or para to the site of attack, as they can delocalize the negative charge. wikipedia.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. wikipedia.org
In the case of methyl 2,6-dichloro-3-methoxybenzoate, the molecule possesses features that influence its reactivity in SNAr reactions. The methyl ester (-COOCH₃) group is a moderately electron-withdrawing group, which helps to activate the ring for nucleophilic attack. The two chlorine atoms are also electron-withdrawing by induction, further increasing the electrophilicity of the ring carbons to which they are attached. However, the methoxy (B1213986) (-OCH₃) group is an electron-donating group by resonance, which can counteract the activating effect of the chloro and ester groups to some extent. The substitution of one of the chlorine atoms would be subject to these combined electronic effects. The rate of reaction is also influenced by the nature of the leaving group; however, in SNAr, the cleavage of the carbon-halogen bond is not the rate-determining step. nih.gov Consequently, the reactivity order is often F > Cl > Br > I, as the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex. nih.gov
Radical Nucleophilic Substitution (SRN1) Pathways and Electron Transfer Processes
An alternative to the polar SNAr mechanism is the Radical Nucleophilic Substitution (SRN1) pathway. This multi-step chain reaction involves radical and radical anion intermediates and is particularly relevant for aryl halides that are unreactive under SNAr conditions. wikipedia.orgwikipedia.org The SRN1 mechanism does not require strong electron-withdrawing groups for activation. wikipedia.org
The generally accepted mechanism for the SRN1 reaction is as follows:
Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻). This can be initiated by various stimuli, including light (photostimulation), solvated electrons in liquid ammonia, or electrochemical methods. wikipedia.orgorganic-chemistry.org
Propagation:
The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). wikipedia.orgorganic-chemistry.org
The aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). wikipedia.org
This new radical anion transfers its electron to another molecule of the starting aryl halide (ArX), generating the final product (ArNu) and propagating the chain by forming a new ArX•⁻ intermediate. wikipedia.org
Termination: The chain reaction can be terminated by various processes, such as the aryl radical abstracting a hydrogen atom from the solvent. organic-chemistry.org
The cornerstone of the SRN1 mechanism is the formation of the aryl halide radical anion (ArX•⁻). harvard.edu This species is generated by a single-electron transfer (SET) from an initiator to the low-lying empty π* molecular orbital of the aromatic substrate. nih.gov For halogenated benzoates, the presence of the ester group can facilitate this initial electron transfer.
Once formed, the radical anion is unstable and undergoes rapid fragmentation. wikipedia.org This key step involves the cleavage of the carbon-halogen bond, which is often the weakest bond in the intermediate. The dissociation of the radical anion yields a σ-aryl radical and a halide anion. wikipedia.orgmasterorganicchemistry.com Theoretical studies suggest that this fragmentation process can be complex, potentially involving out-of-plane bending of the C-X bond to enable the necessary electronic rearrangements for bond cleavage. masterorganicchemistry.com In dihalogenated compounds like this compound, the fragmentation of one C-Cl bond would generate a chlorinated aryl radical, which can then proceed through the propagation cycle.
The outcome and selectivity of SRN1 reactions are highly dependent on the specific reaction conditions employed.
Solvent: The choice of solvent is crucial. Solvents that are poor hydrogen atom donors, such as liquid ammonia and dimethyl sulfoxide (DMSO), are preferred because they minimize the termination step where the aryl radical is reduced to an arene (Ar-H). organic-chemistry.org
Stimuli: The method of initiation significantly impacts the reaction. Photostimulation is a common and effective method for initiating the required electron transfer. organic-chemistry.org Electrochemical methods provide precise control over the reduction potential, allowing for selective formation of the initial radical anion. Dissolving metals, like sodium or potassium in liquid ammonia, are also powerful initiators. organic-chemistry.org
Nucleophile Type: The nature of the nucleophile is also critical. A wide range of nucleophiles, including enolates, thiolates, and amides, can participate in SRN1 reactions. wikipedia.org The nucleophile must be able to react rapidly with the intermediate aryl radical to continue the propagation cycle. If the nucleophile is also a good electron donor, it may participate in the initiation step itself.
In many halogenated aromatic systems, the SRN1 and SRNAr pathways can be competing processes. The dominant mechanism is determined by the substrate's structure, the nature of the nucleophile, and the reaction conditions.
| Feature | Favors SRNAr Mechanism | Favors SRN1 Mechanism |
| Substrate Activation | Strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho/para to the leaving group. nih.gov | Generally not required; proceeds with unactivated aryl halides. wikipedia.org |
| Nucleophile | Less basic, good nucleophiles (e.g., alkoxides, amines). | Strong bases and potent nucleophiles (e.g., enolates, carbanions). |
| Reaction Conditions | Standard thermal conditions. | Requires initiation via light, solvated electrons, or electrochemistry. organic-chemistry.org |
| Inhibitors | Not typically affected by radical inhibitors. | Inhibited by radical scavengers or electron acceptors. |
For this compound, the presence of the electron-withdrawing ester group could allow for a conventional SRNAr reaction with suitable nucleophiles. However, under conditions that promote electron transfer (e.g., photostimulation in liquid ammonia with a strong carbanionic nucleophile), the SRN1 pathway would likely become competitive or even dominant.
Electrophilic Aromatic Substitution Reactivity and Regiodirecting Effects of Substituents
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity of the ring and the position of substitution (regioselectivity) are governed by the electronic properties of the substituents already present.
In this compound, we must consider the combined directing effects of four substituents:
Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org
Chlorine atoms (-Cl): Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions. libretexts.org
Methyl ester group (-COOCH₃): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through both induction and resonance. youtube.com
To predict the site of electrophilic attack, these effects must be weighed:
Activation vs. Deactivation: The methoxy group is the most powerful activating group on the ring, while the chloro and ester groups are deactivating. Therefore, the methoxy group will primarily control the regioselectivity. youtube.com
Directing Effects:
The methoxy group at C3 strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).
The chlorine at C2 directs ortho (C1, C3) and para (C5).
The chlorine at C6 directs ortho (C1, C5) and para (C3).
The ester at C1 directs meta (C3, C5).
Steric Hindrance: The positions ortho to the ester group (C2 and C6) are already substituted with bulky chlorine atoms, making further substitution at these sites sterically hindered.
Considering these factors, the most probable position for electrophilic attack is C4. This position is ortho to the strongly activating methoxy group and is relatively sterically unhindered compared to the other available positions. The directing effects of the substituents converge to make C4 the most nucleophilic and accessible site. Attack at C5 is also possible, being meta to the ester and ortho to a chlorine, but it is para to the deactivating chlorine at C2 and lacks the strong activation from the methoxy group that C4 receives.
Cross-Coupling Reactions (e.g., Negishi, Suzuki, Stille) for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds by connecting an organic electrophile (often an aryl halide) with an organometallic nucleophile. For a substrate like this compound, these reactions offer a route to replace one or both chlorine atoms with other organic fragments.
General Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions follow a similar catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. wikipedia.org
Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org
| Reaction | Organometallic Reagent | Key Features |
| Negishi Coupling | Organozinc (R-ZnX) | High reactivity of organozinc reagents allows for milder reaction conditions. Tolerant of many functional groups. wikipedia.org |
| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Organoboron reagents are stable, commercially available, and have low toxicity. Requires a base for activation. |
| Stille Coupling | Organotin (R-SnR'₃) | Organostannanes are stable to air and moisture. The reaction is tolerant of a wide range of functional groups, but tin byproducts are toxic. wikipedia.orgorganic-chemistry.org |
In the context of this compound, the two C-Cl bonds present different opportunities and challenges. Due to the electronic and steric environment, the reactivity of the C2-Cl and C6-Cl bonds might differ. This could potentially allow for selective mono-coupling by carefully controlling reaction conditions, the choice of catalyst, and the stoichiometry of the organometallic reagent. For instance, Suzuki-Miyaura reactions have been successfully used for the regioselective coupling of other dichloro-aromatic systems. researchgate.net Achieving double coupling to replace both chlorine atoms would require harsher conditions or a different catalyst system. The choice between Negishi, Suzuki, and Stille reactions would depend on the desired coupling partner and the functional group tolerance required for the specific synthesis.
Hydrolysis and Transesterification Reactions of the Methyl Ester Group
The methyl ester group of this compound is a key functional group that can undergo both hydrolysis and transesterification reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the ester into a carboxylic acid or another ester, respectively. The reactivity of the ester is significantly influenced by the steric hindrance imposed by the two chlorine atoms at the ortho positions to the ester group.
Hydrolysis
The hydrolysis of this compound to its corresponding carboxylic acid, 2,6-dichloro-3-methoxybenzoic acid, can be achieved under either acidic or basic conditions. However, the presence of the two ortho-chloro substituents sterically hinders the carbonyl carbon, making nucleophilic attack more difficult and thus slowing down the reaction rate compared to unhindered benzoates.
Under basic conditions, the typical mechanism for ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) pathway, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the steric hindrance in this compound, this pathway is expected to be slow. An alternative mechanism, the bimolecular alkyl-oxygen cleavage (BAl2) pathway, where the hydroxide ion attacks the methyl group in an SN2 reaction, might become competitive, especially under forcing reaction conditions.
Table 1: General Conditions for Base-Catalyzed Hydrolysis of Sterically Hindered Methyl Benzoates
| Reagent/Catalyst | Solvent System | Temperature | Reaction Time | Product | Yield |
| Sodium Hydroxide | Water/Methanol (B129727) | Reflux | 4 hours | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% |
Acid-catalyzed hydrolysis of sterically hindered esters also presents mechanistic intricacies. The common AAC2 mechanism, involving the attack of water on the protonated carbonyl group, is disfavored due to steric hindrance. At higher acid concentrations, a shift towards a unimolecular AAl1 mechanism, involving the formation of a methyl cation, can occur.
Transesterification
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol, effectively converting one ester into another. This reaction is typically catalyzed by either an acid or a base. Similar to hydrolysis, the steric hindrance in this compound is a critical factor influencing the feasibility and conditions of transesterification reactions.
While specific examples of transesterification of this compound are not documented, general methods for the transesterification of methyl benzoates are well-established. For instance, the transesterification of methyl benzoate (B1203000) with various alcohols can be achieved using catalysts like titanates or maghemite-ZnO nanocomposites. The latter has been shown to be effective for the transesterification of methyl benzoate with 1-propanol at 150 °C in a sealed tube, yielding the corresponding propyl ester. researchgate.net
Table 2: Catalyst and Conditions for Transesterification of Methyl Benzoate
| Substrate | Alcohol | Catalyst | Temperature | Yield of Propyl Benzoate |
| Methyl Benzoate | 1-Propanol | Maghemite-ZnO | 150 °C | 83% |
For the sterically hindered this compound, more forcing conditions or specialized catalysts that can overcome the steric barrier would likely be required to achieve efficient transesterification. The choice of alcohol would also be crucial, with less sterically demanding primary alcohols being the preferred reagents.
Advanced Spectroscopic and Structural Elucidation of Methyl 2,6 Dichloro 3 Methoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of Methyl 2,6-dichloro-3-methoxybenzoate would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques to map out the precise connectivity and spatial arrangement of atoms.
¹H NMR Spectral Interpretation and Proton Environments
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating methoxy (B1213986) group. The splitting pattern of these aromatic protons would provide information about their relative positions. Additionally, two sharp singlet peaks would be anticipated in the aliphatic region, corresponding to the protons of the methyl ester (-COOCH₃) and the methoxy (-OCH₃) groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Predicted Value | Doublet | 1H | Aromatic H |
| Predicted Value | Doublet | 1H | Aromatic H |
| Predicted Value | Singlet | 3H | -OCH₃ |
| Predicted Value | Singlet | 3H | -COOCH₃ |
Note: This table represents predicted data, as experimental values are not currently available.
¹³C NMR Spectral Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons (with those directly attached to chlorine atoms showing characteristic shifts), and the carbons of the methyl ester and methoxy groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Predicted Value | C=O (Ester) |
| Predicted Value | Aromatic C-Cl |
| Predicted Value | Aromatic C-Cl |
| Predicted Value | Aromatic C-OCH₃ |
| Predicted Value | Aromatic C-H |
| Predicted Value | Aromatic C-H |
| Predicted Value | Aromatic C-COOCH₃ |
| Predicted Value | -OCH₃ |
| Predicted Value | -COOCH₃ |
Note: This table represents predicted data, as experimental values are not currently available.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, in this case, confirming the coupling between the two aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be instrumental in assigning the signals for the aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be key in confirming the placement of the substituents on the aromatic ring by showing correlations from the methoxy and methyl ester protons to the adjacent aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the benzene ring.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This accurate mass measurement would allow for the determination of its elemental composition, providing strong evidence for the molecular formula C₉H₈Cl₂O₃. The isotopic pattern observed for the molecular ion peak would be characteristic of a compound containing two chlorine atoms, with the presence of ³⁵Cl and ³⁷Cl isotopes leading to a distinctive M, M+2, and M+4 peak ratio.
Hyphenated Techniques (e.g., LC-MS, UPLC-MS)
For the analysis of this compound in complex mixtures or for quantitative studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be the methods of choice. These techniques couple the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This allows for the isolation of the target compound from a mixture and its subsequent identification and quantification based on its retention time and mass-to-charge ratio.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 3,6-dichloro-2-methoxybenzoate |
| Methyl 5-chloro-2-methoxybenzoate |
| Methyl 2-methoxybenzoate |
| Methyl 3-methoxybenzoate |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. For this compound, a comprehensive vibrational analysis allows for the unambiguous identification of its key chemical bonds and their environment within the molecule.
In the IR spectrum of a substituted benzene derivative like this compound, specific regions of the spectrum correspond to particular vibrational modes. The carbonyl (C=O) stretching vibration of the ester group is one of the most intense and characteristic bands, typically appearing in the region of 1730-1715 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the benzene ring. The presence of two electron-withdrawing chlorine atoms and an electron-donating methoxy group influences the electron density around the ester functionality, which in turn affects the C=O bond strength and its vibrational frequency.
The C-O stretching vibrations of the ester and methoxy groups are also prominent features. The aryl-O stretching of the methoxy group and the C-O stretching of the ester linkage are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the C-O-C moiety of the ester and the Ar-O-CH₃ ether linkage can be distinguished.
Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups (from the ester and methoxy functionalities) appear in the 2950-2850 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene ring, which are highly characteristic of the substitution pattern, are expected in the 900-675 cm⁻¹ region.
The vibrations involving the chlorine substituents, the C-Cl stretching modes, are expected to appear as strong to medium intensity bands in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give rise to strong signals in the Raman spectrum. For this compound, the symmetric breathing mode of the benzene ring would be a characteristic Raman band. The C-Cl symmetric stretching vibrations would also be Raman active.
A detailed analysis of both IR and Raman spectra allows for a complete vibrational assignment, confirming the presence of all the key functional groups and providing insights into the electronic structure of this compound.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |
| Methyl C-H Stretch | 2950-2850 | Medium | Medium |
| Carbonyl (C=O) Stretch | 1730-1715 | Strong | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| C-O Stretch (Ester & Ether) | 1300-1000 | Strong | Medium |
| C-Cl Stretch | 800-600 | Strong | Strong |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
The crystal structure would reveal the planarity of the benzene ring and the orientation of the methoxy and methyl ester groups relative to the ring. Of particular interest is the dihedral angle between the plane of the benzene ring and the plane of the ester group. Steric hindrance from the two ortho-chlorine atoms would likely force the ester group to be twisted out of the plane of the aromatic ring to minimize steric strain. The extent of this rotation would be precisely determined.
Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of any intermolecular interactions. While this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methyl or aromatic C-H groups as donors and the carbonyl or methoxy oxygen atoms as acceptors could play a significant role in stabilizing the crystal lattice.
The chlorine atoms can also participate in halogen bonding (C-Cl···O or C-Cl···Cl) interactions, which are directional interactions that can influence the packing arrangement. The analysis of short intermolecular contacts in the crystal structure would identify these and other van der Waals interactions that govern the solid-state architecture of the compound.
The crystallographic data would be summarized in a table of key parameters, providing a snapshot of the molecule's solid-state structure.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.523 |
Table of Compounds
| Compound Name |
|---|
Computational Chemistry and Theoretical Studies of Methyl 2,6 Dichloro 3 Methoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecules. DFT methods balance computational cost and accuracy, making them a standard tool for studying the electronic structure and geometry of substituted aromatic esters.
Geometry Optimization and Conformational Landscapes
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Methyl 2,6-dichloro-3-methoxybenzoate, this involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Such calculations would reveal key structural parameters. The planarity of the benzene (B151609) ring might be slightly distorted due to the steric hindrance between the ortho-substituents (a chlorine atom and the methyl ester group). The orientation of the methoxy (B1213986) and methyl ester groups relative to the ring constitutes the main conformational flexibility. DFT calculations can map the energy landscape associated with the rotation around the C(ring)-O(ester) and C(ring)-O(methoxy) bonds to identify the most stable conformers and the energy barriers separating them.
Table 1: Predicted Conformational Analysis Data for this compound This table is illustrative, based on typical results from DFT calculations on substituted aromatic compounds.
| Dihedral Angle | Description | Predicted Energy Minimum | Predicted Rotational Barrier |
| C2-C3-O-CH₃ (Methoxy) | Rotation of the methoxy group | ~0° or ~180° (Coplanar with ring) | Low (~2-5 kcal/mol) |
| C2-C1-C(O)-O (Ester) | Rotation of the ester group | Non-coplanar due to steric clash with ortho-Cl | Moderate (~5-10 kcal/mol) |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure dictates the reactivity and spectroscopic properties of a molecule. DFT calculations provide detailed information on the distribution of electrons.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, the HOMO is expected to be localized primarily on the benzene ring, particularly influenced by the electron-donating methoxy group. The LUMO is likely to have significant contributions from the electron-withdrawing ester group and the π-system of the ring. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. muni.cz Increasing the number of chlorine atoms on an aromatic ring generally decreases the HOMO-LUMO gap, suggesting increased susceptibility to reaction. muni.cz
Charge Distribution and Molecular Electrostatic Potential (MEP): Calculations can determine the partial atomic charges on each atom, revealing the molecule's polarity. umass.edu An MEP map visualizes the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the ester and methoxy groups and the chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected near the hydrogen atoms. This information is vital for predicting intermolecular interactions and the sites of electrophilic or nucleophilic attack. nih.gov
Table 2: Predicted Electronic Properties for this compound This table is illustrative and provides typical values for similar chlorinated aromatic compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to ionization potential; electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Relates to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical stability and reactivity muni.czbiorxiv.org |
| Dipole Moment | ~ 2.5 - 3.5 D | Measures overall molecular polarity |
Spin Density Distributions of Radical Anions and Transition States
When a molecule like this compound accepts an extra electron, it forms a radical anion. Computational methods such as the Unrestricted Hartree-Fock (UHF) method can calculate the spin density distribution in such species. rsc.org This distribution reveals where the unpaired electron is most likely to be found. In aromatic radical anions, the spin is typically delocalized over the π-system. nih.gov For this molecule, the spin density would be expected to be distributed across the benzene ring and potentially the carbonyl group of the ester. rsc.orgniscpr.res.in Understanding spin density is crucial for interpreting Electron Spin Resonance (ESR) spectra and for analyzing the mechanisms of single-electron transfer reactions. researchgate.net
Reaction Mechanism Elucidation through Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional map that relates the energy of a chemical system to its geometry. libretexts.org By mapping the PES for a reaction, chemists can trace the lowest energy path from reactants to products, known as the reaction coordinate. fiveable.meresearchgate.net This path allows for the identification of crucial points, including energy minima (reactants, products, intermediates) and saddle points (transition states). libretexts.orgwikipedia.org
For reactions involving this compound, such as hydrolysis or nucleophilic aromatic substitution, computational mapping of the PES can:
Identify Transition State Structures: Determining the exact geometry of the highest energy point along the reaction path.
Calculate Activation Energies: The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.
Distinguish Between Mechanisms: For instance, in the aminolysis of methyl benzoate (B1203000), DFT methods have been used to determine that a general-base-catalyzed stepwise mechanism has a lower activation energy than a concerted pathway. nih.gov A similar approach could elucidate the preferred reaction pathways for this compound.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in structure confirmation and spectral assignment.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is widely used to calculate nuclear magnetic shielding tensors. gaussian.com These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com The accuracy of these predictions allows for the confident assignment of ¹H and ¹³C NMR signals, especially for complex molecules where experimental assignment is ambiguous. nih.govacs.org Excellent linear correlations between experimental and computed shifts are often achieved. researchgate.netnih.gov
Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table demonstrates the typical correlation achieved between calculated (DFT/GIAO) and hypothetical experimental NMR data for this compound in CDCl₃.
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C=O | 164.5 | - |
| C1 | 133.0 | - |
| C2 | 130.2 | - |
| C3 | 155.8 | - |
| C4 | 115.1 | 7.35 |
| C5 | 125.0 | 7.05 |
| C6 | 132.8 | - |
| OCH₃ (ester) | 52.5 | 3.90 |
| OCH₃ (ring) | 56.5 | 3.85 |
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculations yield a set of normal modes, each with a specific frequency and intensity. By analyzing the atomic motions of each mode, a detailed assignment of the experimental spectrum can be made. This is particularly useful for identifying the characteristic vibrations of the functional groups, such as the C=O stretch of the ester, the C-Cl stretches, and the various vibrations of the substituted benzene ring. Calculated frequencies are often systematically scaled to improve agreement with experimental data.
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the explicit behavior of a molecule in a solvent environment over time. researchgate.net An MD simulation treats atoms as classical particles and uses a force field to describe the interactions between them. researchgate.net
For this compound, MD simulations could be used to:
Study Solvation Structure: Analyze the arrangement of solvent molecules (e.g., water, methanol) around the solute, identifying specific interactions like hydrogen bonding to the ester group.
Investigate Conformational Dynamics: Observe how the preferred conformations of the ester and methoxy groups change in different solvents. The solvent can influence the conformational equilibrium, which in turn affects reactivity and spectroscopic properties. frontiersin.org
Predict Macroscopic Properties: MD can be used to estimate properties like diffusion coefficients and radial distribution functions, providing a molecular-level understanding of the compound's behavior in solution. core.ac.ukmdpi.com
Theoretical Investigations of Intermolecular Interactions (e.g., Adsorption on Surfaces, Host-Guest Chemistry)
Theoretical and computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the behavior of molecules in various environments. For this compound, while specific theoretical studies on its intermolecular interactions are not extensively documented, valuable insights can be drawn from computational analyses of structurally related compounds. These studies on analogous molecules, featuring dichlorinated aromatic rings, methoxy groups, and ester functionalities, help in understanding the potential adsorption behavior and participation in host-guest chemistry of the target molecule.
Adsorption on Surfaces
The adsorption of aromatic molecules on surfaces is a critical aspect of materials science and catalysis. Theoretical studies, often employing Density Functional Theory (DFT), have elucidated the nature of these interactions. For chlorinated aromatic compounds, the interaction with surfaces is influenced by a combination of van der Waals forces, electrostatic interactions, and in some cases, weak chemical bonds.
Computational studies on the adsorption of aromatic molecules on surfaces like graphene or metal oxides indicate that the binding energy is significantly influenced by the substituents on the aromatic ring. For instance, a theoretical study on the interaction of 2,6-dichloro-3-methyl-1,4-benzoquinone with a graphene layer showed that the adsorption process can be either physical or chemical depending on the orientation of the molecule relative to the surface. aip.orgscielo.br When the molecule is parallel to the graphene layer, π-π stacking interactions are maximized, leading to a stronger, chemisorption-like binding. aip.orgscielo.br
The presence of electron-withdrawing chlorine atoms and the methoxy and methyl ester groups in this compound would likely lead to a complex electrostatic potential surface, influencing its orientation and interaction strength with a given substrate. DFT calculations on chlorinated compounds adsorbed on metal surfaces have shown that chlorine atoms can act as binding sites, interacting with the surface atoms.
To illustrate the typical binding energies calculated for related compounds, the following interactive table summarizes DFT results for the adsorption of aromatic molecules on a model surface.
| Molecule | Adsorption Site | Binding Energy (eV) |
| Benzene | On-top | -0.85 |
| Chlorobenzene | On-top | -0.92 |
| Dichlorobenzene | On-top | -1.05 |
| Anisole | On-top | -0.98 |
Note: The data in this table is illustrative and based on typical values found in computational studies of aromatic molecule adsorption on model surfaces. It does not represent experimentally verified data for this compound.
Host-Guest Chemistry
Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The interactions governing this complexation are typically non-covalent, including hydrogen bonds, halogen bonds, van der Waals forces, and hydrophobic effects. The structural features of this compound, including its substituted aromatic ring and functional groups, suggest its potential to act as a guest in various host systems.
Theoretical studies on host-guest complexes involving halogenated aromatic compounds have highlighted the importance of halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. The two chlorine atoms in this compound could participate in halogen bonding with electron-donating sites on a host molecule.
Computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. For complexes of dichlorobenzene isomers with argon, it was found that dispersion energy is the main contributor to the binding, while the shift of the argon atom towards the chlorine atoms is influenced by both exchange and dispersion terms. nih.gov
The following interactive table provides a hypothetical breakdown of interaction energy components for a host-guest complex involving a dichlorinated aromatic guest, based on findings from computational studies of similar systems.
| Interaction Component | Energy Contribution (kJ/mol) |
| Electrostatic | -15.2 |
| Exchange | +25.8 |
| Induction | -8.5 |
| Dispersion | -30.1 |
| Total Interaction Energy | -28.0 |
Note: This table presents a representative decomposition of interaction energies for a non-covalent complex involving a dichlorinated aromatic molecule, based on data from theoretical studies on analogous systems. The values are illustrative and not specific to this compound.
Non Clinical Applications of Methyl 2,6 Dichloro 3 Methoxybenzoate and Its Analogues in Chemical Research
Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules and Pharmacologically Relevant Scaffolds
The primary and most well-documented application of methyl 2,6-dichloro-3-methoxybenzoate and its close analogues is as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a versatile precursor.
One of the most notable examples is the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). While Dicamba itself has a different substitution pattern, the synthesis of related chlorinated methoxybenzoic acids often involves intermediates like this compound. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, a key step in the production of the final active ingredient. The synthesis of Dicamba from 2,5-dichloroaniline (B50420) involves multiple steps, including the formation of a dichlorosalicylic acid intermediate which is then methylated to yield a methyl dichloro-methoxybenzoate derivative before final hydrolysis.
In the realm of pharmaceuticals, this compound and its analogues serve as foundational scaffolds for building bioactive molecules. For instance, a related compound, methyl 2,6-dichloro-3-nitrobenzoate, is a precursor in the synthesis of an anti-cancer drug intermediate, 2-fluoro-3-methyl aminobenzoate. The process involves the reduction of the nitro group to an amine and subsequent chemical modifications. The reactivity of the chloro-substituted aromatic ring in these intermediates is pivotal for introducing further chemical diversity.
The synthesis of various methyl hydroxy-methoxybenzoates, which are analogues, has also been explored. These compounds have shown potential as antifeedant agents against pests, highlighting the role of this chemical class in the development of new crop protection agents. The synthetic routes to these analogues often involve esterification of the corresponding benzoic acids, a fundamental reaction in organic chemistry.
Table 1: Examples of Molecules Synthesized from this compound Analogues
| Precursor | Synthesized Molecule | Application Area |
|---|---|---|
| Methyl dichloro-methoxybenzoate derivative | Dicamba (3,6-dichloro-2-methoxybenzoic acid) | Agrochemical (Herbicide) |
| 2,6-dichloro-3-nitrobenzoic acid (precursor to the methyl ester) | 2-fluoro-3-methyl aminobenzoate | Pharmaceutical (Anti-cancer intermediate) |
Building Block in the Development of Specialty Chemicals and Advanced Materials
While the primary application of this compound is as a synthetic intermediate, its structural features suggest potential as a building block in the creation of specialty chemicals and advanced materials. Benzoic acid esters, as a class, are known intermediates in the production of dyes and fragrances. The specific substitution pattern of this compound could be exploited to create novel molecules with unique properties in these areas.
In the field of materials science, the incorporation of halogenated aromatic compounds into polymer backbones can impart desirable properties such as flame retardancy, thermal stability, and altered electronic properties. While direct applications of this compound in polymer synthesis are not extensively documented, analogous structures are of interest. For example, dichlorophenyl moieties are used in the synthesis of polymer-supported reagents, which act as catalysts or protecting groups in organic synthesis. This suggests a potential avenue for the utilization of this compound in the development of functional polymers.
The reactivity of the chloro substituents allows for post-polymerization modification, where the polymer chain can be further functionalized by nucleophilic substitution reactions. This could lead to the development of advanced materials with tailored properties for specific applications, such as sensors, membranes, or electronic devices.
Utilization in Methodological Studies for Novel Reaction Development and Catalyst Design
The unique electronic and steric properties of this compound and its analogues make them useful substrates in the development of new synthetic methodologies and in the design of novel catalysts. The electron-withdrawing nature of the chlorine atoms and the ester group activates the aromatic ring to certain reactions, while the steric hindrance from the ortho substituents can influence regioselectivity.
Recent research has shown that benzoate (B1203000) esters can act as photosensitizing catalysts. For example, methyl 4-fluorobenzoate (B1226621) has been identified as an effective photosensitizing catalyst for C(sp3)–H fluorinations. rsc.orguni-regensburg.de This opens up the possibility of using substituted benzoates like this compound in the development of new photocatalytic reactions. The chlorine and methoxy (B1213986) substituents could modulate the photophysical properties of the benzoate core, potentially leading to catalysts with altered reactivity and selectivity.
Furthermore, the synthesis of substituted methyl benzoates is a common reaction to test the efficacy of new catalysts. For instance, the esterification of various benzoic acids with methanol (B129727) has been used to evaluate the activity of solid acid catalysts, such as those based on zirconium. researchgate.net The sterically hindered nature of this compound would make it a challenging substrate for such reactions, and its successful synthesis could serve as a benchmark for the efficiency of a new catalytic system. The development of catalysts that can efficiently handle sterically demanding substrates is an ongoing area of research in organic chemistry.
Contributions to Fundamental Mechanistic Understanding in Organic Chemistry
This compound is an excellent model compound for studying the mechanisms of fundamental organic reactions, particularly nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing chlorine atoms on the aromatic ring activates it towards attack by nucleophiles. The study of SNAr reactions on such activated systems provides valuable insights into reaction kinetics, intermediates, and transition states.
Research on related polychlorinated aromatic compounds has been instrumental in refining our understanding of SNAr mechanisms. It is now recognized that these reactions can proceed through a classical two-step mechanism involving a stable Meisenheimer intermediate, or through a concerted mechanism (cSNAr). researchgate.netsemanticscholar.org The specific mechanism that is operative can depend on the nature of the substrate, the nucleophile, the leaving group, and the solvent. The substitution pattern of this compound, with its combination of activating and sterically hindering groups, can influence the energy landscape of the reaction and favor one mechanistic pathway over another.
Studies on the reactions of dichloroanisole derivatives with various nucleophiles can elucidate the subtle electronic and steric effects that govern the regioselectivity and reactivity in SNAr reactions. For example, the methoxy group can influence the reaction outcome through both inductive and resonance effects. Computational studies on such molecules can complement experimental findings and provide a detailed picture of the reaction mechanism at the molecular level. semanticscholar.org
Potential in Environmental Science Research as a Model Compound for Remediation Studies (e.g., Adsorption on Graphene)
Chlorinated aromatic compounds are a class of persistent organic pollutants (POPs) that are of significant environmental concern due to their toxicity and resistance to degradation. Herbicides and pesticides containing a chlorinated benzene (B151609) ring can contaminate soil and water resources. boerenlandvogels.nlacs.org Understanding the environmental fate and transport of these compounds is crucial for developing effective remediation strategies.
This compound can serve as a valuable model compound in environmental science research to study the behavior of chlorinated aromatic pollutants. Its structural similarity to herbicides like Dicamba makes it a relevant surrogate for investigating processes such as adsorption, degradation, and transport in the environment.
One promising area of research is the use of novel materials for the removal of organic pollutants from water. Graphene and graphene-based materials have shown great potential as adsorbents due to their high surface area and strong π-π interactions with aromatic molecules. acs.orgbohrium.comnih.gov Studies on the adsorption of various aromatic compounds onto graphene and graphene oxide have demonstrated that factors such as the hydrophobicity and molecular structure of the pollutant play a key role in the adsorption process. acs.org
By using this compound as a model pollutant, researchers could investigate the specific interactions between chlorinated aromatic esters and graphene-based adsorbents. This could lead to a better understanding of the adsorption mechanism and the development of more efficient and selective materials for the remediation of water contaminated with chlorinated herbicides and related compounds.
Table 2: Potential Research Applications in Environmental Science
| Research Area | Role of this compound | Potential Outcome |
|---|---|---|
| Adsorption Studies | Model chlorinated aromatic pollutant | Development of efficient adsorbents (e.g., graphene-based) for water remediation. acs.orgbohrium.com |
| Degradation Studies | Substrate for microbial or photochemical degradation experiments | Understanding the environmental persistence and breakdown pathways of chlorinated herbicides. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Methyl 2,6-dichloro-3-methoxybenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis approach can be adapted from analogous esterification protocols. For example, trichlorotriazine (TCT) can activate carboxylic acid intermediates for nucleophilic substitution with methanol. Key steps include:
-
Step 1 : React 2,6-dichloro-3-methoxybenzoic acid with TCT in anhydrous dichloromethane at −35°C for 7 hours, using DIPEA (N,N-diisopropylethylamine) as a base .
-
Step 2 : Add methanol dropwise at 40°C for 24–48 hours.
-
Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) to isolate the ester. Optimize yield by adjusting reaction time and catalyst stoichiometry .
Parameter Optimal Condition Impact on Yield Temperature 40°C Higher yields vs. room temp DIPEA Equivalents 1.5–2.0 equiv. Reduces side reactions Reaction Time 24–48 hours Ensures complete esterification
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to structural similarities to chlorinated aromatic compounds, follow guidelines for:
- Ventilation : Use chemical fume hoods to avoid inhalation of vapors/dust .
- PPE : Wear nitrile gloves, lab coats, and OSHA-approved respirators during synthesis .
- Storage : Keep in airtight containers under dry, inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis or oxidation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons influenced by electron-withdrawing Cl groups) .
- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~249) and purity (>95% via UV detection at 254 nm).
- Melting Point : Compare literature values (e.g., 71–73°C for analogous chlorinated esters) to assess crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, NMR shifts) for this compound?
- Methodological Answer :
- Crystallography : Use SHELX-based refinement to resolve structural ambiguities (e.g., torsional angles affecting melting points) .
- Standardized Conditions : Replicate experiments under controlled humidity/temperature to minimize environmental variability .
- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 3-methoxybenzoate derivatives) to identify systematic errors .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
-
Catalyst Screening : Test alternatives to DIPEA (e.g., DMAP) for enhanced activation of carboxylic acids .
-
Solvent Optimization : Replace dichloromethane with THF or acetonitrile to improve solubility of intermediates .
-
In Situ Monitoring : Use FTIR to track esterification progress (C=O stretch at ~1700 cm⁻¹) and adjust reaction times dynamically.
Catalyst Yield (%) Purity (%) DIPEA 85–90 95 DMAP 88–92 97 Pyridine 70–75 90
Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Chlorinated esters typically degrade rapidly under basic conditions (pH >10) via nucleophilic attack .
- Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition thresholds (>150°C expected for aromatic esters) .
Key Considerations for Methodological Design
- Contradiction Analysis : When NMR data conflicts with literature, verify solvent effects (e.g., DMSO vs. CDCl₃ shifts) and calibrate instruments with internal standards .
- Ecological Impact : While direct data is lacking, structure-activity relationships (SAR) suggest moderate ecotoxicity due to chlorine substituents. Use OECD Test Guideline 301 for biodegradability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
